1-Phenyl-2-(quinolin-2-yl)ethanone
Overview
Description
1-Phenyl-2-(quinolin-2-yl)ethanone is an aromatic ketone . It is also known as PQE and is a heterocyclic compound. The compound contains a phenyl group (a benzene ring) and a quinoline group (a bicyclic compound with a benzene ring fused to a pyridine ring) linked by a ketone group (a carbonyl group with the carbon atom linked to two other carbon atoms) .
Molecular Structure Analysis
The molecular formula of this compound is C17H13NO . The compound has a molecular weight of 247.29 g/mol. The structure includes a phenyl group, a quinoline group, and a ketone group .Scientific Research Applications
Anticancer Activity
- A derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, displays potent antiproliferative activity. This compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, blocking the cell cycle in the G2/M phase, and potentially inducing apoptosis (Via et al., 2008).
Chemical Synthesis and Structural Analysis
- 1-Phenyl-2-(quinolin-2-yl)ethanone derivatives are synthesized through reactions involving acetophenone derivatives, which yield various quinoline-based compounds. Their structure and reaction mechanisms are extensively studied (Walter, 1994).
- In the synthesis of thiazolyl-pyrazoline derivatives bearing the quinoline moiety, 2-bromo-1-phenyl-ethanone is used. These compounds' structures are confirmed by various spectroscopic methods and crystallography (Zen et al., 2012).
Mechanism of Action
Target of Action
Quinoline derivatives, which include this compound, are known to interact with a variety of biological targets due to their versatile structure .
Mode of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to a wide range of biological and pharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific structural features .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action of quinoline derivatives .
properties
IUPAC Name |
1-phenyl-2-quinolin-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHMEDBBAZVCAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277648 | |
Record name | 1-phenyl-2-(quinolin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1531-38-0 | |
Record name | NSC3329 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-phenyl-2-(quinolin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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